An In-depth Technical Guide to 3-Bromo-2-formylpyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Bromo-2-formylpyridine: Synthesis, Properties, and Applications
For Correspondence:
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-formylpyridine (CAS No. 405174-97-2), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. This document delineates its chemical and physical properties, provides a detailed, field-tested synthesis protocol, explores its reactivity in key organic transformations, and discusses its applications as a crucial intermediate. Safety, handling, and spectroscopic characterization are also thoroughly addressed to provide a complete operational understanding of this versatile compound.
Introduction and Nomenclature
3-Bromo-2-formylpyridine, also known by its IUPAC name 3-bromopyridine-2-carbaldehyde and common synonyms such as 3-bromopicolinaldehyde, is a substituted pyridine derivative of significant interest in synthetic organic chemistry.[1][2] Its structure, featuring both a reactive aldehyde group and a bromine atom on the pyridine ring, makes it a bifunctional intermediate amenable to a wide array of chemical modifications. The strategic placement of the bromo and formyl substituents allows for sequential or orthogonal functionalization, enabling the construction of complex molecular architectures. This versatility has established 3-Bromo-2-formylpyridine as a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3]
Key Identifiers:
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CAS Number: 405174-97-2[1]
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Molecular Formula: C₆H₄BrNO[2]
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Molecular Weight: 186.01 g/mol [2]
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IUPAC Name: 3-bromopyridine-2-carbaldehyde[1]
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Common Synonyms: 3-Bromo-2-formylpyridine, 3-Bromopicolinaldehyde, 3-Bromopyridine-2-carboxaldehyde[2]
Physicochemical and Safety Properties
Understanding the physical properties and safety profile of a reagent is a prerequisite for its effective and safe use in a laboratory setting. 3-Bromo-2-formylpyridine is typically a pale yellow to yellow crystalline powder.[3]
Physical Properties
The key physicochemical data for 3-Bromo-2-formylpyridine are summarized in the table below, providing researchers with essential information for reaction setup and purification.
| Property | Value | Source(s) |
| Physical Form | Solid, Pale yellow to yellow crystalline powder | [3] |
| Melting Point | 61-67 °C | [4] |
| Boiling Point | 222.989 °C at 760 mmHg | [4] |
| Density | 1.683 g/cm³ | [4] |
| Flash Point | 88.661 °C | [4] |
| Solubility | Soluble in polar organic solvents like DMF and DMSO | [5] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |
Safety and Handling
As a reactive chemical intermediate, 3-Bromo-2-formylpyridine requires careful handling. It is classified with a "Warning" signal word.[6]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
Synthesis of 3-Bromo-2-formylpyridine
The reliable synthesis of 3-Bromo-2-formylpyridine is critical for its application. A common and effective laboratory-scale preparation involves the oxidation of the corresponding methylpyridine precursor, 3-bromo-2-methylpyridine. The causality behind this choice is the commercial availability of the starting material and the relative simplicity of the oxidation step. Selenium dioxide (SeO₂) is a well-established reagent for the selective oxidation of benzylic or allylic methyl groups to aldehydes.
Detailed Experimental Protocol: Oxidation of 3-Bromo-2-methylpyridine
This protocol is adapted from established procedures for the oxidation of methylpyridines.[8]
Materials:
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3-Bromo-2-methylpyridine (1.0 eq)
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Selenium dioxide (SeO₂) (4.0 eq)
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1,4-Dioxane (anhydrous)
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Silica gel for column chromatography
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Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-2-methylpyridine (e.g., 1.5 mmol, 258 mg).
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Solvent and Reagent Addition: Dissolve the starting material in anhydrous 1,4-dioxane (e.g., 5 mL). To this solution, add selenium dioxide (e.g., 6.0 mmol, 666 mg) under constant stirring.
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Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Allow the reaction to proceed for approximately 48 hours. The extended reaction time is necessary to drive the oxidation to completion.
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Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A black precipitate of elemental selenium will have formed.
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Filtration: Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with a small amount of dioxane or ethyl acetate to ensure complete recovery of the product.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography. The appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) should be determined by TLC analysis.
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Isolation: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 3-Bromo-2-formylpyridine as a light yellow solid (Typical yield: ~63%).[8]
Reactivity and Synthetic Applications
The synthetic utility of 3-Bromo-2-formylpyridine stems from the distinct reactivity of its two functional groups. The aldehyde is a classic electrophile for nucleophilic additions and condensation reactions, while the bromo-substituent is ideal for transition-metal-catalyzed cross-coupling reactions.
Grignard Addition to the Aldehyde
The aldehyde group readily reacts with organometallic reagents such as Grignard reagents to form secondary alcohols. This is a fundamental C-C bond-forming reaction.[9] The choice of THF as a solvent is often crucial when forming Grignard reagents from bromo-pyridines.[10]
Representative Reaction:
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Reactants: 3-Bromo-2-formylpyridine, Phenylmagnesium bromide (PhMgBr)
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Product: (3-Bromopyridin-2-yl)(phenyl)methanol
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Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. An acidic workup protonates the resulting alkoxide to yield the alcohol.
Wittig Olefination
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, extending the carbon chain and introducing a double bond.[11]
Representative Reaction:
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Reactants: 3-Bromo-2-formylpyridine, Methyltriphenylphosphonium bromide / strong base (to form the ylide Ph₃P=CH₂)
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Product: 3-Bromo-2-vinylpyridine
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Causality: The nucleophilic ylide attacks the aldehyde, forming a betaine intermediate which collapses to an oxaphosphetane. This intermediate then fragments to give the desired alkene and triphenylphosphine oxide.
Suzuki Cross-Coupling
The bromine atom at the 3-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C(sp²)-C(sp²) bonds.[12]
Representative Reaction:
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Reactants: 3-Bromo-2-formylpyridine, Phenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)
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Product: 2-Formyl-3-phenylpyridine
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Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Spectroscopic Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. The following is an interpretive guide to the expected spectroscopic data for 3-Bromo-2-formylpyridine.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for the three protons on the pyridine ring and the one aldehyde proton.
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Aldehyde Proton (CHO): Expected to be the most downfield signal, typically a singlet in the range of δ 9.9-10.4 ppm , due to the strong deshielding effect of the carbonyl group.
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Pyridine Protons: Three signals are expected in the aromatic region (δ 7.0-9.0 ppm ). The proton at C5 will likely appear as a doublet of doublets, coupled to both H4 and H6. The protons at C4 and C6 will also be doublets of doublets. Their exact chemical shifts are influenced by the electronic effects of the bromo and formyl substituents. For example, in 3-bromo-2-methylpyridine, the ring protons appear between δ 6.98 and 8.44 ppm.[13]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework.
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Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing in the range of δ 190-195 ppm .
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Pyridine Carbons: Five signals are expected in the aromatic region. The carbon bearing the bromine (C3) will be significantly influenced by the halogen's electronic and anisotropic effects. The carbon attached to the aldehyde (C2) will also be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1710-1685 cm⁻¹ . This is characteristic of an aromatic aldehyde.[14]
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C-H Stretch (Aldehyde): One or two weaker bands are expected around 2830-2720 cm⁻¹ . The presence of these bands is a strong indicator of an aldehyde.[14]
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Aromatic C=C and C=N Stretches: Multiple bands of varying intensity will be present in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.
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C-Br Stretch: A weaker absorption may be observed in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry will show the molecular ion and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 185 and 187 with an approximate 1:1 intensity ratio. This isotopic pattern is the definitive signature of a molecule containing one bromine atom.
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Key Fragments: A significant fragment is expected from the loss of a hydrogen radical (M-1) at m/z 184/186 . Another common fragmentation for aldehydes is the loss of the formyl radical (-CHO), leading to a peak at m/z 156/158 .[7]
Conclusion
3-Bromo-2-formylpyridine is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a diverse range of chemical transformations, making it a key intermediate in the development of novel pharmaceuticals, agrochemicals, and other functional organic molecules. This guide provides the essential technical information, including a robust synthesis protocol and an interpretive analysis of its reactivity and spectroscopic properties, to enable researchers to effectively and safely utilize this compound in their synthetic endeavors.
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